molecular formula C10H12F2O2 B1456512 (3,5-Difluoro-4-isopropoxyphenyl)methanol CAS No. 1500606-79-0

(3,5-Difluoro-4-isopropoxyphenyl)methanol

Cat. No. B1456512
M. Wt: 202.2 g/mol
InChI Key: WDYRKWQTBYUHGM-UHFFFAOYSA-N
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Description

“(3,5-Difluoro-4-isopropoxyphenyl)methanol” is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.20 . It is used for research purposes .


Physical And Chemical Properties Analysis

“(3,5-Difluoro-4-isopropoxyphenyl)methanol” has a molecular weight of 202.20 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Solvent Effects in Chemical Reactions

Lomas and Adenier (2001) explored the effects of solvents on hydrogen bonding and rotation barriers in certain alkoxyphenyl methanols, which could be relevant for understanding the behavior of (3,5-Difluoro-4-isopropoxyphenyl)methanol in different environments. Their research found that solvents impact equilibrium constants and rotation barriers, which is crucial for chemical synthesis and analysis (Lomas & Adenier, 2001).

Methanol in Chemical Synthesis

Offermanns et al. (2014) discussed the properties of methanol and its use as a raw material in various chemical syntheses. This research highlights methanol's role as a versatile solvent and reactant, potentially relevant to (3,5-Difluoro-4-isopropoxyphenyl)methanol's utility in chemical reactions (Offermanns et al., 2014).

Aldose Reductase Inhibitory Activity

Chatzopoulou et al. (2011) studied compounds including a structure similar to (3,5-Difluoro-4-isopropoxyphenyl)methanol for their aldose and aldehyde reductase inhibitory activity. This research is significant for understanding the potential biomedical applications of such compounds (Chatzopoulou et al., 2011).

Role in Organic Synthesis

Research by Yu et al. (2010) on the use of p-iodotoluene difluoride for oxygen functionalization of β-dicarbonyl compounds provides insights into the potential role of (3,5-Difluoro-4-isopropoxyphenyl)methanol in similar synthetic processes (Yu et al., 2010).

Methanol as a Chemical Feedstock

Dalena et al. (2018) discussed the applications of methanol in producing complex chemical structures. This research is relevant for understanding how (3,5-Difluoro-4-isopropoxyphenyl)methanol might be used in various chemical syntheses and as a building block in more complex chemical structures (Dalena et al., 2018).

properties

IUPAC Name

(3,5-difluoro-4-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYRKWQTBYUHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-isopropoxyphenyl)methanol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g) in EtOH (10 ml) is added NaBH4 (60.7 mg; 1.61 mmol) at 10° C. in 5 portions. The mixture is slowly warmed to RT and stirred for 3 h. After aqueous work-up (3,5-difluoro-4-isopropoxy-phenyl)-methanol is obtained which is directly chlorinated using SOCl2 (1 ml; 13.8 mmol) in CH2Cl2 (10 ml) at RT for 3 h. After aqueous work-up 5-chloromethyl-1,3-difluoro-2-isopropoxy-benzene (0.14 g) is obtained as a yellow oil which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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